Cas no 68330-73-4 ((6R)-6-methyl-2-Piperidinone)
(6R)-6-methyl-2-Piperidinone Chemical and Physical Properties
Names and Identifiers
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- (6R)-6-methyl-2-Piperidinone
- 68330-73-4
- CS-0312406
- EN300-99522
- (6R)-6-methylpiperidin-2-one
- MFCD13181558
- (R)-6-Methylpiperidin-2-one
- SCHEMBL13494457
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- Inchi: 1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1
- InChI Key: XPMMAKUHNMSONL-RXMQYKEDSA-N
- SMILES: O=C1CCC[C@@H](C)N1
Computed Properties
- Exact Mass: 113.084063974g/mol
- Monoisotopic Mass: 113.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 29.1Ų
(6R)-6-methyl-2-Piperidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129009142-250mg |
(R)-6-Methylpiperidin-2-one |
68330-73-4 | 95% | 250mg |
$345.45 | 2023-09-01 | |
| Alichem | A129009142-1g |
(R)-6-Methylpiperidin-2-one |
68330-73-4 | 95% | 1g |
$814.77 | 2023-09-01 | |
| Alichem | A129009142-5g |
(R)-6-Methylpiperidin-2-one |
68330-73-4 | 95% | 5g |
$2542.04 | 2023-09-01 | |
| abcr | AB513878-250mg |
(R)-6-Methylpiperidin-2-one; . |
68330-73-4 | 250mg |
€265.20 | 2025-04-17 | ||
| abcr | AB513878-1g |
(R)-6-Methylpiperidin-2-one; . |
68330-73-4 | 1g |
€608.00 | 2025-04-17 | ||
| Aaron | AR00ICIS-5g |
2-Piperidinone, 6-methyl-, (R)- |
68330-73-4 | 95% | 5g |
$1154.00 | 2025-02-13 | |
| Chemenu | CM377226-1g |
(6R)-6-methylpiperidin-2-one |
68330-73-4 | CM377226 | 1g |
$652 | 2022-08-31 | |
| 1PlusChem | 1P00ICAG-100mg |
2-Piperidinone, 6-methyl-, (R)- |
68330-73-4 | 96% | 100mg |
$311.00 | 2023-12-16 | |
| 1PlusChem | 1P00ICAG-250mg |
2-Piperidinone, 6-methyl-, (R)- |
68330-73-4 | 95% | 250mg |
$331.00 | 2024-04-22 | |
| 1PlusChem | 1P00ICAG-1g |
2-Piperidinone, 6-methyl-, (R)- |
68330-73-4 | 95% | 1g |
$799.00 | 2024-04-22 |
(6R)-6-methyl-2-Piperidinone Suppliers
(6R)-6-methyl-2-Piperidinone Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on (6R)-6-methyl-2-Piperidinone
Professional Introduction to (6R)-6-methyl-2-Piperidinone (CAS No. 68330-73-4)
(6R)-6-methyl-2-Piperidinone, with the chemical formula C7H11O2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. Its CAS number, CAS No. 68330-73-4, uniquely identifies it in scientific literature and industrial applications. This compound belongs to the piperidinone class, which is renowned for its diverse biological activities and structural versatility. The (6R) configuration denotes the stereochemical arrangement of the molecule, which is crucial for its pharmacological properties.
The synthesis of (6R)-6-methyl-2-Piperidinone involves intricate organic transformations that highlight the compound's synthetic utility. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production methods, making it a valuable intermediate in drug development. The stereochemistry of this molecule is particularly important, as enantiomeric purity can significantly influence its biological efficacy and safety profile.
In recent years, research on piperidinone derivatives has gained considerable attention due to their potential applications in treating various neurological and inflammatory disorders. Studies have demonstrated that compounds with similar structural motifs can modulate neurotransmitter systems and reduce inflammation, making them promising candidates for therapeutic intervention. The specific configuration of (6R)-6-methyl-2-Piperidinone has been found to enhance binding affinity to certain receptors, thereby improving its pharmacological activity.
One of the most intriguing aspects of (6R)-6-methyl-2-Piperidinone is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel analogs with enhanced pharmacokinetic properties. For instance, modifications at the methyl group or the oxygen atom have been explored to optimize solubility, metabolic stability, and target specificity. These modifications underscore the compound's flexibility and potential for further chemical manipulation.
The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting key enzymes involved in disease pathways. (6R)-6-methyl-2-Piperidinone has been investigated as a precursor for such inhibitors due to its ability to engage with biological targets through multiple interactions. Its piperidinone core provides a scaffold that can be functionalized to create high-affinity binders for enzymes like kinases and proteases, which are often implicated in cancer and inflammatory diseases.
Computational modeling and high-throughput screening have accelerated the discovery process for new drug candidates derived from (6R)-6-methyl-2-Piperidinone. These approaches allow researchers to predict binding interactions and optimize molecular properties before experimental validation. The integration of machine learning algorithms has further enhanced the efficiency of this process, enabling rapid identification of lead compounds with desirable pharmacological profiles.
In addition to its pharmaceutical applications, (6R)-6-methyl-2-Piperidinone has found utility in materials science and agrochemical research. Its unique chemical structure makes it a valuable intermediate for synthesizing polymers with specialized properties, such as biodegradability or enhanced mechanical strength. Similarly, derivatives of this compound have been explored as potential herbicides or fungicides due to their ability to disrupt essential biological processes in plants.
The environmental impact of chemical synthesis is also a critical consideration in modern research. Efforts have been made to develop greener synthetic routes for (6R)-6-methyl-2-Piperidinone, emphasizing solvent-free reactions, catalytic processes, and renewable feedstocks. These sustainable practices not only reduce waste but also minimize energy consumption, aligning with global initiatives to promote eco-friendly chemistry.
Future research directions for (6R)-6-methyl-2-Piperidinone include exploring its potential in combination therapies and personalized medicine. By understanding how this compound interacts with other bioactive molecules, researchers can design synergistic treatments that address complex diseases more effectively. Additionally, advances in gene editing technologies may enable targeted delivery systems that enhance the therapeutic efficacy of derivatives of this compound.
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